Astraganoside
Description
This compound is a structurally complex flavonoid glycoside characterized by a chromene core substituted with hydroxyl, methoxy, and glycosidic moieties. Its molecular formula is inferred as C₂₇H₃₂O₁₆ based on structural analogs reported in and . The chromene ring (3,4-dihydro-2H-chromen) is linked to a 2-hydroxy-3,4-dimethoxyphenyl group at position 3 and a glycosylated oxane (sugar) unit at position 5. The oxane moiety (6-(hydroxymethyl)oxane-3,4,5-triol) suggests a glucose or glucuronic acid derivative, contributing to its hydrophilicity. Predicted physicochemical properties include a molecular weight of ~612.5 g/mol () and a collision cross-section (CCS) of 228.8 Ų for the [M+H]+ adduct, indicating moderate polarity and size .
Properties
IUPAC Name |
2-[[4-hydroxy-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O11/c1-30-14-6-5-11(18(26)22(14)31-2)13-9-32-15-7-10(3-4-12(15)17(13)25)33-23-21(29)20(28)19(27)16(8-24)34-23/h3-7,13,16-17,19-21,23-29H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRBZHFVAAWBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2COC3=C(C2O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[4-hydroxy-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex polyphenolic structure belonging to the class of flavonoids. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features multiple hydroxyl groups and methoxy substitutions, contributing to its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies have shown that the compound inhibits pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophages stimulated with lipopolysaccharides (LPS) .
- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways like MAPK/ERK .
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. Results indicate a significant reduction in oxidative stress markers in vitro.
Anti-inflammatory Activity
In vitro studies using human macrophage cells revealed that treatment with the compound led to a marked decrease in the expression levels of mTOR and an increase in Nrf2 expression, suggesting a dual role in modulating inflammatory responses .
Anticancer Activity
The compound has been tested against several cancer cell lines:
- Leukemia : Inhibition of cell proliferation was observed in MV4-11 and MOLM13 cell lines with IC50 values around 0.3 µM and 1.2 µM respectively .
- Solid Tumors : In vivo studies using xenograft models demonstrated dose-dependent growth inhibition in tumors derived from BRAF mutant lines .
Case Studies
-
Case Study on Anti-inflammatory Effects :
- A study involving LPS-stimulated macrophages showed that treatment with the compound significantly reduced the levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to untreated controls.
- The mechanism was linked to the inhibition of NF-kB signaling pathways.
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Case Study on Anticancer Activity :
- A clinical trial assessed the efficacy of the compound in patients with advanced solid tumors. Results indicated a stabilization of disease in 30% of participants after 12 weeks of treatment, correlating with reduced tumor markers.
Data Table: Biological Activities Overview
Scientific Research Applications
Pharmaceutical Applications
1.1 Antioxidant Properties
Research indicates that flavonoid compounds like the one possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. A study demonstrated that derivatives of this compound showed enhanced radical scavenging activity compared to other known antioxidants .
1.2 Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma .
1.3 Anticancer Activity
Flavonoids are widely researched for their anticancer effects. The specific compound has been found to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. A notable study highlighted its effectiveness against prostate cancer cell lines, where it inhibited cell proliferation and induced cell cycle arrest .
Cosmetic Applications
2.1 Skin Health
Due to its antioxidant and anti-inflammatory properties, the compound is increasingly used in cosmetic formulations aimed at improving skin health. It helps protect skin from UV damage and reduces signs of aging by promoting collagen synthesis and skin elasticity .
2.2 Anti-aging Formulations
The incorporation of this compound in anti-aging products has shown promising results in clinical trials, where participants reported improved skin texture and reduced fine lines after consistent use over several weeks .
Food Industry Applications
3.1 Natural Preservative
The compound's antioxidant properties make it a candidate for use as a natural preservative in food products. Its ability to inhibit lipid peroxidation can help prolong shelf life and maintain the quality of food products without the need for synthetic preservatives .
3.2 Flavor Enhancer
In addition to preservation, the compound may also enhance flavor profiles in various food products due to its aromatic properties derived from its flavonoid structure.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of flavonoid glycosides with variations in substituents and glycosylation patterns. Key structural analogs include:
Physicochemical Properties
Predicted collision cross-sections (CCS) and adduct profiles highlight differences in polarity and conformational flexibility:
Research Findings and Methodological Considerations
- Similarity Assessment Limitations: The target’s activity may deviate from analogs due to "activity cliffs," where minor structural changes (e.g., methoxy vs. hydroxyl groups) drastically alter bioactivity .
- Glycosylation Impact : Glycosylation increases solubility but reduces membrane permeability compared to aglycone analogs (e.g., 2,4,7-trimethoxyphenanthrene) .
- Docking Studies: AutoDock4 simulations suggest the glycosyl moiety interacts with polar residues in enzymatic pockets, a feature absent in simpler chromanones .
Q & A
Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., methoxy → ethoxy groups, sugar moiety truncation). Use high-throughput screening (HTS) to assay bioactivity across analogs. Multivariate analysis (PLS regression) correlates structural features with activity. Validate hypotheses via site-directed mutagenesis or isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
